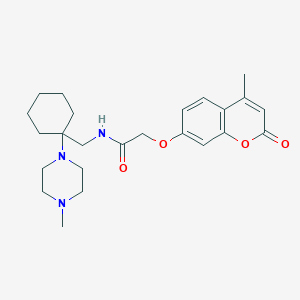![molecular formula C23H19N3O4S B265072 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265072.png)
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, commonly known as ETP-46321, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP) and has been shown to have promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
ETP-46321 has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. PARP inhibitors have been shown to be effective in treating cancers that have defects in DNA repair pathways, such as breast, ovarian, and prostate cancers. ETP-46321 has shown promising results in preclinical studies, particularly in combination with other chemotherapeutic agents. It has also been studied for its potential applications in other diseases, such as inflammatory bowel disease and stroke.
Wirkmechanismus
ETP-46321 is a small molecule inhibitor that targets the enzyme PARP. PARP is involved in the repair of DNA damage, particularly single-strand breaks. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. ETP-46321 has been shown to be a potent inhibitor of PARP, with an IC50 value of less than 10 nM.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of other chemotherapeutic agents. In addition, ETP-46321 has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. However, further studies are needed to fully understand the biochemical and physiological effects of ETP-46321.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ETP-46321 is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors, such as olaparib and rucaparib. In addition, ETP-46321 has been shown to be effective in combination with other chemotherapeutic agents, which may enhance its therapeutic potential. However, one limitation of ETP-46321 is its low solubility, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of ETP-46321. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the study of its potential applications in other diseases, such as stroke and neurodegenerative disorders. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of ETP-46321, particularly in combination with other chemotherapeutic agents.
Synthesemethoden
The synthesis of ETP-46321 involves several steps, starting from commercially available starting materials. The key step is the formation of the chromeno[2,3-c]pyrrole-3,9-dione core, which is achieved through a multistep reaction sequence. The final step involves the introduction of the 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl substituents, which is achieved through a coupling reaction. The overall yield of the synthesis is around 10%, and the purity of the final compound is typically greater than 95%.
Eigenschaften
Produktname |
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Molekularformel |
C23H19N3O4S |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H19N3O4S/c1-4-17-24-25-23(31-17)26-19(13-7-5-6-8-15(13)29-3)18-20(27)14-11-12(2)9-10-16(14)30-21(18)22(26)28/h5-11,19H,4H2,1-3H3 |
InChI-Schlüssel |
GSSFYRBLYHRGEZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=CC=C5OC |
Kanonische SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=CC=C5OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B264996.png)
![1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B265024.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265068.png)
![(E)-{2-(3-chlorophenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265069.png)
![1-(2,3-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265073.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265076.png)
![7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265078.png)
![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265079.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265083.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265085.png)
![ethyl 4-[(E)-hydroxy-[2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265087.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265088.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265089.png)